2-hydroxy-3-methoxybenzaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone
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Description
2-Hydroxy-3-methoxybenzaldehyde, also known as Ortho-vanillin, is a member of the class of benzaldehydes that is salicylaldehyde substituted by a methoxy group at position 3 . It has a role as an antimutagen and a plant metabolite . It is a natural product found in Strychnos cathayensis, Hyssopus officinalis, and Panax ginseng .
Molecular Structure Analysis
The molecular formula of 2-Hydroxy-3-methoxybenzaldehyde is C8H8O3 . The molecular weight is 152.15 g/mol . The IUPAC name is 2-hydroxy-3-methoxybenzaldehyde .
Physical and Chemical Properties Analysis
The molecular weight of 2-Hydroxy-3-methoxybenzaldehyde is 152.1473 . The IUPAC Standard InChI is InChI=1S/C8H8O3/c1-11-7-4-2-3-6 (5-9)8 (7)10/h2-5,10H,1H3 .
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-methoxy-6-[(E)-[(2-pyridin-3-ylquinazolin-4-yl)hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c1-28-18-10-4-6-14(19(18)27)13-23-26-21-16-8-2-3-9-17(16)24-20(25-21)15-7-5-11-22-12-15/h2-13,27H,1H3,(H,24,25,26)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSPMASMABTSNR-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26661698 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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